Benzyl 3,5-diaminopiperidine-1-carboxylate
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Organic Chemistry
Piperidine, a six-membered heterocycle containing a nitrogen atom, is one of the most significant structural motifs in medicinal chemistry and the pharmaceutical industry. nih.govencyclopedia.pub Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals and are found in numerous natural alkaloids. nih.govencyclopedia.pub The prevalence of this scaffold is due to its ability to serve as a versatile framework in drug design, offering enhanced binding interactions with biological targets and conformational flexibility. researchgate.net
The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net This makes the piperidine ring a "privileged" structure, frequently used by chemists to build libraries of compounds for drug discovery. researchgate.net Its versatility allows it to be a building block in the synthesis of a wide array of organic compounds, including not only pharmaceuticals but also agrochemicals and specialty chemicals. ijnrd.org
Role of Substituted Piperidines as Key Synthetic Intermediates
Substituted piperidines are crucial intermediates in the synthesis of complex organic molecules. nih.govijnrd.org The development of efficient and cost-effective methods for producing these analogs is a significant focus of modern organic chemistry. ajchem-a.com These intermediates allow for the systematic modification of a molecule's structure, which is essential during the structure-activity relationship (SAR) studies in drug discovery campaigns. digitellinc.com
The functional groups on the piperidine ring and the nitrogen atom can be manipulated to create diverse molecular architectures. nih.govdigitellinc.com For example, the amino groups on a diaminopiperidine can act as nucleophiles or be converted into amides, while the carbamate (B1207046) group (like the benzyl (B1604629) carboxylate in the title compound) serves as a protecting group that can be removed to allow further reactions at the nitrogen atom. evitachem.com This controlled reactivity makes substituted piperidines invaluable for constructing complex, biologically active compounds. ajchem-a.com
Overview of 3,5-Diaminopiperidine Derivatives in Advanced Synthesis
The specific substitution pattern of 3,5-diaminopiperidine derivatives makes them particularly valuable in advanced synthesis, especially in the field of antibacterial research. nih.gov The cis-3,5-diamino-piperidine (DAP) scaffold has been developed as a synthetic mimetic of 2-deoxystreptamine (B1221613) (2-DOS), which is the conserved core scaffold of aminoglycoside antibiotics. nih.govucsd.edu
Aminoglycosides function by binding to the bacterial ribosome's decoding site (A-site), disrupting protein synthesis and ultimately causing cell death. ucsd.edu The 2-DOS core is crucial for this binding activity. ucsd.edu However, the chemical complexity of natural aminoglycosides makes their synthesis and modification challenging. nih.govucsd.edu The DAP scaffold effectively mimics the key cis-1,3-diamine configuration of 2-DOS that is vital for RNA recognition, but its simpler structure makes it more amenable to rapid elaboration through parallel synthesis. nih.govucsd.edu This allows researchers to create and test novel antibacterial compounds more efficiently, which is critical in addressing the rise of antibiotic-resistant bacteria. nih.govucsd.edu Derivatives like Benzyl 3,5-diaminopiperidine-1-carboxylate serve as protected intermediates in the synthesis of these advanced DAP-based molecules. nih.gov
Chemical Properties Overview
Below is a table of representative chemical properties for a compound of this class. Specific experimental data for this compound was not available in the consulted resources; the data is based on a closely related isomer, Benzyl 3,4-diaminopiperidine-1-carboxylate. evitachem.com
| Property | Value |
| Appearance | Typically a solid |
| Molecular Formula | C₁₃H₁₉N₃O₂ |
| Density | Approx. 1.2 g/cm³ |
| Melting Point | 168 °C to 170 °C |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Structure
2D Structure
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
benzyl 3,5-diaminopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c14-11-6-12(15)8-16(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14-15H2 |
InChI Key |
DNVNSKIOSXHJAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(CC1N)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl 3,5 Diaminopiperidine 1 Carboxylate and Its Core Structure
Strategies for Piperidine (B6355638) Ring Construction
The formation of the piperidine ring is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this goal. These can be broadly categorized into intramolecular cyclization approaches, where a linear precursor is induced to form the cyclic structure, and ring expansion methodologies, where a smaller ring is enlarged to the six-membered piperidine.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the synthesis of the piperidine core, involving the formation of a carbon-nitrogen or carbon-carbon bond to close the ring. A variety of reagents and catalytic systems have been developed to facilitate these transformations, each with its own advantages and substrate scope.
Transition metal catalysis offers a versatile and efficient means of constructing the piperidine ring. Palladium and gold catalysts, in particular, have been extensively used in a range of cyclization reactions.
Palladium-catalyzed reactions, such as the Heck reaction, have been employed for the synthesis of piperidine derivatives. These reactions typically involve the cyclization of an unsaturated amine precursor containing a suitable leaving group. For instance, an N-protected aminoalkene with a vinyl or aryl halide can undergo intramolecular cyclization in the presence of a palladium catalyst to form the piperidine ring. While a direct palladium-catalyzed synthesis of 3,5-diaminopiperidine is not widely reported, this methodology provides a conceptual framework for the construction of disubstituted piperidines.
Gold-catalyzed cyclization reactions have also emerged as a powerful tool in heterocyclic synthesis. Gold catalysts can activate alkynes and allenes towards nucleophilic attack, facilitating intramolecular hydroamination or other cyclization cascades to form piperidines. These reactions often proceed under mild conditions and can exhibit high levels of stereocontrol. The application of gold catalysis to the synthesis of complex piperidine alkaloids highlights its potential in constructing highly functionalized piperidine rings.
| Catalyst System | Reaction Type | Key Features | Potential Applicability |
| Palladium(0) or Palladium(II) complexes | Intramolecular Heck, Allylic amination | High functional group tolerance, potential for asymmetric synthesis. | Synthesis of 3,5-disubstituted piperidine precursors. |
| Gold(I) or Gold(III) complexes | Hydroamination of alkenes/alkynes | Mild reaction conditions, activation of unsaturated bonds. | Cyclization of precursors with latent amino groups at the 3 and 5 positions. |
Radical cyclizations provide an alternative approach to piperidine synthesis, often proceeding under neutral conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated bond to form the piperidine ring.
One common strategy involves the homolytic cleavage of a C-X bond (where X is a halogen or other radical precursor) to generate a carbon-centered radical, which then cyclizes onto an alkene or alkyne. Alternatively, nitrogen-centered radicals can be generated and undergo cyclization. The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules, with 6-endo and 6-exo cyclizations being common pathways to piperidines. While specific examples leading directly to 3,5-diaminopiperidines are scarce, the general principles of radical cyclization could be applied to appropriately substituted precursors.
| Radical Initiator | Precursor Type | Cyclization Mode | Key Features |
| Tributyltin hydride (Bu3SnH), AIBN | Alkenyl or alkynyl amines with a radical precursor | 6-exo or 6-endo | Good functional group tolerance, proceeds under neutral conditions. |
| Photoredox catalysts | N-centered radical precursors | Hydrogen atom transfer (HAT) followed by cyclization | Mild, light-mediated conditions. |
Electrophilic cyclization involves the attack of a nucleophilic nitrogen atom onto an electrophilically activated double bond. This method is a powerful tool for the synthesis of various nitrogen-containing heterocycles, including piperidines. The reaction is typically initiated by an electrophile that activates an alkene or alkyne, making it susceptible to intramolecular nucleophilic attack by the amine.
Common electrophiles used in these reactions include halonium ions (generated from sources like N-bromosuccinimide or iodine), mercury(II) salts, and selenium reagents. The choice of electrophile can influence the stereochemical outcome of the reaction and the nature of the substituent introduced onto the piperidine ring. This methodology is particularly useful for the synthesis of piperidines bearing a functional group at the position adjacent to the newly formed C-N bond.
The aza-Michael reaction, or intramolecular hydroamination, is a key strategy for the construction of piperidines. This reaction involves the intramolecular addition of an amine nucleophile to an activated carbon-carbon double bond, such as an α,β-unsaturated ester, ketone, or nitrile. The reaction can be catalyzed by bases, acids, or transition metals, and can often be performed with high stereoselectivity.
This approach is particularly well-suited for the synthesis of piperidines with substituents at the 3- and 5-positions. By designing a precursor with appropriate Michael acceptors and a tethered amine, a double aza-Michael reaction can, in principle, lead to the formation of a 3,5-disubstituted piperidine ring. The success of this strategy depends on controlling the regioselectivity of the cyclization and the stereochemistry of the newly formed chiral centers.
| Reaction Type | Catalyst/Promoter | Key Precursor Features | Potential Outcome |
| Double aza-Michael Addition | Base (e.g., NaOEt) or organocatalyst | Acyclic precursor with two Michael acceptors and a primary amine | Formation of a 3,5-dicarbofunctionalized piperidine ring |
A plausible synthetic route to the core cis-3,5-diaminopiperidine (DAP) scaffold starts from 2-chloro-3,5-dinitropyridine. This method involves the reduction of the nitro groups, protection of the resulting amino groups, and subsequent hydrogenation of the pyridine (B92270) ring to the piperidine. The final step to obtain Benzyl (B1604629) 3,5-diaminopiperidine-1-carboxylate would involve the deprotection of the piperidine nitrogen and its subsequent reaction with benzyl chloroformate.
Synthetic Scheme for the cis-3,5-Diaminopiperidine (DAP) Core
| Step | Reactant | Reagents and Conditions | Product |
| 1 | 2-Chloro-3,5-dinitropyridine | H₂, 10% Pd/C, room temperature | 3,5-Diaminopyridine |
| 2 | 3,5-Diaminopyridine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Di-Boc-protected 3,5-diaminopyridine |
| 3 | Di-Boc-protected 3,5-diaminopyridine | H₂ (2200 psi), 5% Rh/C, acetic acid, 110 °C | Boc-protected cis-3,5-diaminopiperidine |
Following the formation of the Boc-protected cis-3,5-diaminopiperidine, the Boc protecting groups on the exocyclic amines can be removed under acidic conditions. The piperidine nitrogen can then be selectively protected with a benzyl chloroformate group (Cbz-Cl) to yield the target compound, Benzyl 3,5-diaminopiperidine-1-carboxylate.
Ring Expansion Methodologies (e.g., from Prolinols)
Ring expansion reactions offer an alternative and often stereoselective route to piperidine derivatives. A well-established example is the ring expansion of prolinols (2-pyrrolidinemethanol derivatives). This transformation typically proceeds through the formation of a strained aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile to yield a 3-substituted piperidine.
The regioselectivity of the nucleophilic attack on the aziridinium ion determines the final substitution pattern of the piperidine ring. While this method is powerful for the synthesis of 3-substituted piperidines, its application to the synthesis of 3,5-disubstituted piperidines, particularly with two amino groups, would require a more complex and carefully designed prolinol precursor and a suitable nitrogen-containing nucleophile.
Reductive Amination Strategies for Piperidine Derivatization
Reductive amination is a cornerstone of amine synthesis, providing a powerful method for forming C-N bonds. researchgate.net The process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This strategy is widely applied in the synthesis of piperidine derivatives, often through an intramolecular cyclization of a linear amino-aldehyde or amino-ketone precursor. researchgate.netchim.it
The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com Several specialized hydride reagents have been developed for this purpose.
Key Reducing Agents in Reductive Amination
| Reagent | Chemical Formula | Characteristics & Applications |
| Sodium cyanoborohydride | NaBH₃CN | Mild reducing agent, effective under slightly acidic conditions. Selectively reduces imines over ketones or aldehydes. masterorganicchemistry.comyoutube.com Its use generates small amounts of toxic hydrogen cyanide. youtube.com |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com It is particularly effective for the reductive amination of a wide range of aldehydes and ketones, including those in complex molecular settings. nih.gov |
| Catalytic Hydrogenation | H₂ with Pd, Pt, or Ni catalyst | A "green" method that can be highly effective. The reaction often involves the removal of protecting groups in the same step. chim.it It can sometimes suffer from lack of reproducibility with certain substrates. chim.it |
An intramolecular double reductive amination (DRA) approach is particularly elegant for constructing the piperidine ring from 1,5-dicarbonyl compounds, where a nitrogen source like ammonia (B1221849) or a primary amine is used to form and cyclize the intermediate, which is then reduced to yield the piperidine. chim.it
One-Pot and Multi-component Reactions in Piperidine Synthesis
To enhance synthetic efficiency, reduce waste, and minimize purification steps, one-pot and multi-component reactions (MCRs) have become invaluable tools in organic synthesis. mdpi.comnih.gov These reactions allow for the construction of complex molecules like substituted piperidines from three or more starting materials in a single synthetic operation. taylorfrancis.comresearchgate.net
Several MCRs have been developed for piperidine synthesis:
Hantzsch-type reactions: A classical MCR involving the condensation of an aldehyde, a β-ketoester, and an amine (like ammonium (B1175870) acetate) to form a dihydropyridine, which can be subsequently reduced to the corresponding piperidine. beilstein-journals.org
Pseudo four-component reactions: These reactions can involve substrates like 2,7-naphthalenediol, aldehydes, and an ammonium salt in the presence of a promoter like choline (B1196258) chloride/urea (B33335) to generate highly substituted piperidine derivatives under mild conditions. tandfonline.com
Cascade Reactions: A one-pot cascade process can be initiated by the condensation of a nitroalkene, an amine, and an enone to produce highly functionalized piperidines with excellent yields and stereoselectivity. acs.org
These MCRs provide rapid access to diverse piperidine scaffolds, which can then be further elaborated to target molecules like this compound. taylorfrancis.comresearchgate.net
Introduction of Diamine Functionalities
With the piperidine core constructed, the next critical phase is the introduction of the two amino groups at the C-3 and C-5 positions. This can be accomplished either by functionalizing an existing piperidine ring or by carrying nitrogen-containing precursors through the ring-forming steps.
Amination Reactions of Piperidine Precursors (e.g., C-H Amination)
Direct C-H amination is a highly sought-after transformation as it allows for the conversion of a carbon-hydrogen bond into a carbon-nitrogen bond, streamlining synthetic routes by avoiding pre-functionalization steps. While challenging on saturated rings like piperidine, significant progress has been made using transition metal catalysis. researchgate.net
Photoredox catalysis, for instance, has been employed for the α-amino C-H arylation of piperidine derivatives, indicating the feasibility of activating these positions. nih.gov Rhodium-catalyzed C-H insertion reactions have also been used to functionalize the piperidine ring at various positions, with the site selectivity often controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.gov While direct C-H amination at the 3 and 5 positions is less common, these advanced functionalization techniques represent a frontier in piperidine chemistry.
Reductive Processes for Diamine Formation in Piperidine Derivatives (e.g., from Nitro or Azido (B1232118) Precursors)
A more established and widely used strategy for introducing amino groups is the reduction of other nitrogen-containing functional groups, primarily nitro (-NO₂) and azido (-N₃) groups. These groups can be introduced onto the piperidine precursor and then reduced in a later step to form the desired diamine.
The synthesis of diamino heterocycles can be achieved from precursors like nitroepoxides, which react with diamines and a reducing agent to form saturated rings such as piperazines. nih.gov A similar strategy can be envisioned for piperidines, where a piperidine precursor bearing two nitro or azido groups at the 3 and 5 positions is reduced.
The reduction of these precursors to amines is a fundamental transformation in organic chemistry.
Common Reduction Methods for Nitro and Azido Groups
| Precursor Group | Reagent/Method | Notes |
| Nitro (-NO₂) | H₂/Pd-C, H₂/PtO₂, or H₂/Raney Ni | Catalytic hydrogenation is a clean and efficient method. |
| Nitro (-NO₂) | Fe/HCl, Sn/HCl, or SnCl₂/HCl | Metal-acid systems are classic and effective methods for nitro group reduction. |
| Azido (-N₃) | H₂/Pd-C | Catalytic hydrogenation is a common and clean method for reducing azides to amines. |
| Azido (-N₃) | Staudinger Reaction (PPh₃, then H₂O) | A mild, two-step procedure that proceeds via an aza-ylide intermediate. |
| Azido (-N₃) | LiAlH₄ | A powerful reducing agent, though less chemoselective than catalytic hydrogenation. |
The azidonitration reaction can be used to install an azide (B81097) group on precursor molecules, which can then be reduced to the amine. researchgate.net By starting with a piperidine precursor appropriately substituted with two such groups, reduction provides a reliable route to the 3,5-diamine core.
Formation and Utility of the Benzyl Carbamate (B1207046) Moiety
The nitrogen atom of the piperidine ring is both nucleophilic and basic, which can interfere with many synthetic transformations. Therefore, its reactivity must often be masked with a protecting group. The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines in this context. masterorganicchemistry.com
Carbamate Protection Strategies in Piperidine Synthesis
The installation of a benzyl carbamate group on the piperidine nitrogen serves several crucial functions. It temporarily removes the basicity and nucleophilicity of the nitrogen, preventing it from participating in unwanted side reactions. Furthermore, the protecting group can influence the stereochemical outcome of subsequent reactions and can even act as a directing group in C-H functionalization reactions. nih.gov
The Cbz group is typically installed by reacting the secondary amine of the piperidine ring with benzyl chloroformate (Cbz-Cl) in the presence of a mild base.
One of the most significant advantages of the Cbz group is the mild conditions under which it can be removed. The standard method for Cbz deprotection is catalytic hydrogenolysis (H₂ gas with a palladium catalyst, such as Pd/C). nih.govorganic-chemistry.org This reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. This deprotection method is orthogonal to many other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethoxycarbonyl (Fmoc) group, which is a key consideration in complex, multi-step syntheses. masterorganicchemistry.com
Synthetic Routes to Benzyl Carbamates (e.g., Curtius Rearrangement Applications)
The synthesis of benzyl carbamates, such as the N-1 protecting group in this compound, can be efficiently achieved through the Curtius rearrangement. This versatile reaction transforms a carboxylic acid into an isocyanate via an acyl azide intermediate under mild conditions. nih.gov The resulting isocyanate is a key reactive species that can be "trapped" by various nucleophiles.
The general process involves two primary stages:
Acyl Azide Formation : A carboxylic acid is first converted into an activated derivative, typically an acyl chloride or a mixed anhydride. This intermediate is then treated with an azide source, such as sodium azide, to form the acyl azide. nih.gov A widely used one-pot method employs diphenylphosphoryl azide (DPPA) to directly convert a carboxylic acid into the acyl azide. nih.gov
Rearrangement and Trapping : The acyl azide, upon thermal or photochemical induction, undergoes rearrangement, losing nitrogen gas (N₂) to form an isocyanate. nih.gov In the context of synthesizing benzyl carbamates, this rearrangement is performed in the presence of benzyl alcohol. The alcohol's hydroxyl group acts as a nucleophile, attacking the isocyanate to yield the stable benzyl carbamate product, often referred to as a Cbz- or Z-group. nih.gov
This method is compatible with a wide array of functional groups and has been successfully applied in continuous flow processes to generate various Cbz-carbamate products in high yield and purity. beilstein-journals.orgbeilstein-journals.org
Stereoselective Synthesis of this compound
Achieving the desired stereochemistry in the piperidine ring is crucial for its biological function. The stereoselective synthesis of the 3,5-diaminopiperidine scaffold requires precise control over the spatial arrangement of the two amino groups.
Chiral Control Elements in Piperidine Synthesis
The enantioselective synthesis of piperidine derivatives relies on several key strategies to introduce and maintain chirality throughout the synthetic sequence. Chiral piperidine scaffolds are prevalent cores in a large number of active pharmaceuticals, making their stereocontrolled synthesis a significant area of research. thieme-connect.com
Common approaches include:
Substrate Control : Utilizing starting materials that already contain stereocenters. These existing chiral elements can direct the stereochemical outcome of subsequent reactions, a concept where allylic strain can be a controlling factor in cyclization reactions. digitellinc.com
Chiral Auxiliaries : Attaching a temporary chiral group to an achiral substrate to direct a stereoselective transformation. Once the desired chirality is established, the auxiliary is removed.
Chiral Reagents and Catalysts : Employing chiral reagents or catalysts that create a chiral environment, favoring the formation of one enantiomer over the other. This has been demonstrated in methods like the enantioselective δ C-H cyanation of acyclic amines to form chiral piperidines. nih.gov
These control elements are fundamental to accessing enantiopure polysubstituted piperidines with specific substitution patterns.
Asymmetric Catalysis in Piperidine Derivative Formation
Asymmetric catalysis is a powerful tool for constructing chiral piperidine rings from achiral precursors. A primary strategy involves the asymmetric hydrogenation of pyridine derivatives, which are common and readily available starting materials. nih.gov
Key catalytic systems and approaches include:
Transition Metal Catalysis : Iridium, rhodium, and ruthenium complexes with chiral ligands are effective for the stereoselective hydrogenation of pyridinium (B92312) salts and their derivatives. nih.govacs.org For instance, iridium(I) catalysts containing P,N-ligands have been used for the successful asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov
Rhodium-Catalyzed Reactions : Rhodium catalysts have been employed for the asymmetric transamination of pyridinium salts, allowing for the synthesis of various chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cn Another approach involves a rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines to furnish 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. nih.govsnnu.edu.cn
These catalytic methods provide direct access to enantiomerically enriched piperidine cores that are essential for drug development. nih.govsnnu.edu.cn
| Catalyst System | Substrate | Product Type | Key Feature |
| Iridium(I) with P,N-Ligand | 2-Substituted Pyridinium Salts | Chiral 2-Substituted Piperidines | Asymmetric Hydrogenation |
| Rhodium with Chiral Ligand | Pyridinium Salts | Chiral Piperidines | Reductive Transamination |
| Rhodium with Chiral Ligand | Dihydropyridines | Chiral 3-Substituted Piperidines | Asymmetric Reductive Heck Reaction |
Regio- and Stereospecific Ring Opening Reactions of Epoxypiperidines for Diamine Introduction
The introduction of amino groups onto a pre-formed piperidine ring can be achieved through the ring-opening of an epoxide intermediate. This strategy allows for precise control over both the position (regioselectivity) and the stereochemistry of the new substituent.
The synthesis of a 3,5-diamino derivative could be envisioned using a 3,4-epoxypiperidine. The reaction would proceed via an Sₙ2 mechanism, where a nitrogen nucleophile (such as an azide ion, which can be later reduced to an amine) attacks one of the epoxide carbons. The presence of the basic piperidine nitrogen can influence the regioselectivity of this ring-opening. researchgate.net Palladium-catalyzed ring-opening of related three-membered rings, such as aziridines, has been shown to be highly regioselective and stereospecific, proceeding with inversion of configuration (stereoinvertive). nih.govresearchgate.net This principle of transition-metal-catalyzed, stereospecific ring-opening provides a viable, though complex, pathway for installing one of the amino groups with a defined stereochemical relationship to the other substituent.
Control of cis-1,3-Diamine Configuration in Piperidine Scaffolds
A direct and effective method for establishing the characteristic cis-1,3-diamine configuration found in the core of this compound involves the catalytic hydrogenation of a substituted pyridine precursor. nih.gov This approach has been successfully used to synthesize cis-3,5-diamino-piperidine (DAP), a key structural mimic of aminoglycoside antibiotics. nih.govucsd.edu
The synthetic sequence proceeds as follows:
Starting Material : The synthesis begins with a pyridine ring containing two nitrogen-based functional groups at the 3 and 5 positions, such as 2-chloro-3,5-dinitropyridine. nih.gov
Functional Group Manipulation : The nitro groups are reduced to amines, which are subsequently protected (e.g., as di-Boc derivatives). nih.gov
Stereoselective Hydrogenation : The crucial step is the hydrogenation of the di-protected 3,5-diaminopyridine ring. This reduction is typically carried out under high pressure using a catalyst such as 5% Rhodium on Carbon (Rh/C). nih.gov The hydrogenation of the aromatic ring proceeds to yield the piperidine derivative, preferentially forming the all-cis isomer.
This method directly establishes the required cis-1,3-diamine relationship between the two amino groups on the piperidine scaffold. nih.govucsd.edu
| Step | Reaction | Reagents/Conditions | Outcome | Reference |
| 1 | Dinitro Reduction | H₂, 10% Pd/C | 3,5-diaminopyridine | nih.gov |
| 2 | Amine Protection | Boc₂O | Di-Boc-3,5-diaminopyridine | nih.gov |
| 3 | Pyridine Hydrogenation | H₂ (2200 psi), 5% Rh/C, 110 °C | cis-di-Boc-3,5-diaminopiperidine | nih.gov |
Chemical Reactivity and Transformation of Benzyl 3,5 Diaminopiperidine 1 Carboxylate
Reactivity of Amine Functional Groups in the Piperidine (B6355638) System
The two primary amine groups on the piperidine ring are nucleophilic and can readily participate in a variety of chemical reactions. The relative reactivity of these amines can be influenced by the stereochemistry of the piperidine ring and the reaction conditions employed. In many instances, reactions can be controlled to achieve either mono- or di-functionalization.
Alkylation Reactions for Amine Derivatization
The primary amine groups of Benzyl (B1604629) 3,5-diaminopiperidine-1-carboxylate can undergo N-alkylation with various alkylating agents, such as alkyl halides or sulfates. These reactions typically proceed via nucleophilic substitution. The control of selectivity between mono- and di-alkylation can be challenging and often depends on the stoichiometry of the reagents, the nature of the alkylating agent, and the reaction conditions. The use of a large excess of the diamine can favor mono-alkylation, while an excess of the alkylating agent tends to lead to di-alkylation.
Reductive amination, another important method for N-alkylation, involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. This method is often milder and can offer better control over the degree of alkylation compared to direct alkylation with alkyl halides.
While specific studies on Benzyl 3,5-diaminopiperidine-1-carboxylate are not extensively documented, the general principles of amine alkylation are well-established. For cyclic diamines, selective N-alkylation can be achieved by carefully controlling the reaction conditions. nih.gov The use of environmentally benign alkylating agents like dimethyl carbonate (DMC) has also been explored for the selective N-alkylation of amines. nih.govacs.org
Table 1: Representative Conditions for N-Alkylation of Amines
| Alkylating Agent | Catalyst/Reagent | Solvent | Temperature | Product | Reference |
| Alkyl Halide | Base (e.g., K₂CO₃, Et₃N) | Acetonitrile (B52724), DMF | Room Temp. to Reflux | Mono- and/or Di-alkylated amine | nih.gov |
| Aldehyde/Ketone | Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Methanol, Dichloromethane | Room Temp. | Mono- and/or Di-alkylated amine | General Knowledge |
| Dimethyl Carbonate | Cu-Zr bimetallic nanoparticles | Autoclave | 180 °C | N-methylated amine | acs.org |
This table presents generalized conditions for amine alkylation and is intended to be illustrative of potential reaction pathways for this compound.
Acylation Reactions for Amine Derivatization
Acylation of the primary amine groups is a common transformation, typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. Similar to alkylation, achieving selective mono-acylation in the presence of two reactive amine groups requires careful control of the reaction conditions. Using a stoichiometric amount of the acylating agent at low temperatures often favors the formation of the mono-acylated product. The presence of water has been reported to promote mono-acylation of symmetric diamines. researchgate.net Alternative methods, such as using CDI (1,1'-Carbonyldiimidazole) as a coupling agent with carboxylic acids, provide a green and efficient protocol for mono-acylation. rsc.org
The relative nucleophilicity of the two amine groups in this compound will influence the regioselectivity of mono-acylation, which can be dependent on the specific conformation of the piperidine ring.
Table 2: Conditions for Selective Acylation of Diamines
| Acylating Agent | Reagent/Catalyst | Solvent | Key Feature | Product | Reference |
| Acyl Chloride | 9-BBN | Tetrahydrofuran | Pre-complexation with 9-BBN to deactivate one amine | Mono-acylated diamine | researchgate.net |
| Phenyl Esters | Water | N/A | Water promotes mono-acylation | Mono-acylated diamine | researchgate.net |
| Carboxylic Acid | CDI | N/A | Green and efficient protocol | Mono-acylated diamine | rsc.org |
This table provides examples of selective mono-acylation of diamines, which are applicable by analogy to this compound.
Amidation and Ureafication Reactions
The amine groups can react with carboxylic acids or their activated derivatives to form amides. Direct amidation of carboxylic acids with amines typically requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt. organic-chemistry.orgacs.orgnih.gov More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU are employed to facilitate amide bond formation under milder conditions.
The formation of ureas, or ureafication, can be achieved by reacting the amine groups with isocyanates or carbamate (B1207046) derivatives. researchgate.netewha.ac.krepa.gov The reaction with an isocyanate is generally rapid and high-yielding. Alternatively, N-Cbz protected amines can be converted into unsymmetrical ureas in a one-pot synthesis. researchgate.netewha.ac.krepa.gov This transformation often proceeds through an in-situ generated isocyanate intermediate. For a molecule like this compound, reaction with one equivalent of an isocyanate would be expected to yield a mono-urea derivative, while an excess could lead to the di-urea product.
Table 3: Representative Methods for Amidation and Urea (B33335) Formation
| Reaction Type | Reagent 1 | Reagent 2 | Conditions | Product | Reference |
| Amidation | Carboxylic Acid | Amine | Coupling agent (DCC, HATU), Base | Amide | organic-chemistry.orgacs.org |
| Urea Formation | Isocyanate | Amine | Aprotic solvent (e.g., THF, CH₂Cl₂) | Urea | organic-chemistry.org |
| Urea Formation | N-Cbz-amine | Amine | DABAL-Me₃ | Unsymmetrical Urea | ewha.ac.krepa.gov |
This table illustrates common methods for amide and urea formation that are relevant to the functional groups present in this compound.
Transformations Involving the Carbamate Group
The benzyl carbamate (Cbz) group serves as a protecting group for the piperidine nitrogen. Its removal or modification is a key step in the further functionalization of the piperidine core.
Selective Deprotection Methodologies of the Benzyl Carbamate (e.g., Hydrogenolysis)
The most common method for the deprotection of a benzyl carbamate is catalytic hydrogenolysis. masterorganicchemistry.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate (B1220265) or formic acid. researchgate.netsemanticscholar.org The reaction is generally clean and proceeds under mild conditions, yielding the free amine, toluene, and carbon dioxide as byproducts. The choice of hydrogen source and catalyst can be critical, especially in the presence of other reducible functional groups. For instance, catalytic transfer hydrogenation with ammonium formate is a rapid and effective method for N-debenzylation. researchgate.netsemanticscholar.org
Alternative, non-reductive methods for Cbz deprotection have also been developed to avoid side reactions with sensitive substrates. These can include acidic or basic hydrolysis, although these methods often require harsher conditions.
Table 4: Common Methods for Benzyl Carbamate (Cbz) Deprotection
| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Key Features | Reference |
| Catalytic Hydrogenation | Pd/C | H₂ (gas) | Methanol, Ethanol, Ethyl Acetate | Mild, neutral pH, common method. | masterorganicchemistry.com |
| Catalytic Transfer Hydrogenolysis | Pd/C | Ammonium Formate | Methanol, Isopropanol | Rapid, avoids use of H₂ gas. | researchgate.netsemanticscholar.org |
| Nucleophilic Deprotection | 2-Mercaptoethanol | Potassium Phosphate | N,N-dimethylacetamide | Superior for substrates with sensitive functionalities. | organic-chemistry.org |
This table summarizes widely used methods for the cleavage of the Cbz protecting group.
Modification of the Carbamate Moiety
While deprotection is the most common transformation, the carbamate group itself can potentially be modified. For instance, N-Cbz protected amines can be directly converted to various unsymmetrically substituted ureas without the need for deprotection first. researchgate.netewha.ac.krepa.gov This is typically achieved by activating the carbamate to form an isocyanate in situ, which then reacts with an added amine. Such a strategy allows for the direct diversification of the protected amine, streamlining synthetic routes.
Furthermore, it is conceivable that the benzyl group of the carbamate could be functionalized, for example, through aromatic substitution reactions, provided that the reaction conditions are compatible with the rest of the molecule. However, such transformations are less common compared to the deprotection or direct conversion of the carbamate group.
Reactions of the Piperidine Ring System
The chemical behavior of this compound is largely dictated by the piperidine core, which is endowed with multiple reactive sites. The N-benzyloxycarbonyl (Cbz) protecting group modulates the reactivity of the ring nitrogen, while the two primary amino groups at the C-3 and C-5 positions serve as key handles for molecular elaboration. The reactivity of this scaffold can be categorized into further functionalization of the existing piperidine core and potential transformations of the ring skeleton itself.
Further Functionalization of the Piperidine Core
The presence of three nitrogen atoms—one secondary amine protected as a carbamate and two primary exocyclic amines—makes the piperidine core of this compound a versatile platform for further chemical modification. nih.gov Functionalization can be directed at the exocyclic amines or the ring nitrogen following deprotection.
The primary amino groups at the C-3 and C-5 positions are nucleophilic and can readily participate in a variety of common amine-based transformations. The synthesis of the core cis-3,5-diaminopiperidine (DAP) scaffold often involves the protection of these amino groups, for instance as di-Boc derivatives, highlighting their accessibility for acylation reactions. nih.gov Beyond protection, these groups can be selectively or exhaustively functionalized to introduce diverse substituents, thereby modifying the compound's properties.
Key functionalization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Alkylation: Nucleophilic substitution reactions with alkyl halides can lead to secondary or tertiary amines, though overalkylation can be a challenge. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates, respectively.
The piperidine ring nitrogen is protected by a benzyloxycarbonyl (Cbz) group. This group is stable under many reaction conditions but can be removed via hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) to liberate the secondary amine. This free piperidine nitrogen can then undergo N-alkylation or N-acylation, similar to the exocyclic amines.
Advanced methods such as direct C–H functionalization represent a modern approach to modifying heterocyclic cores. researchgate.net While powerful, applying these methods to a complex, multi-functionalized molecule like this compound would require careful consideration of regioselectivity and chemoselectivity to avoid reactions at the more labile N-H or benzylic positions.
Table 1: Representative Functionalization Reactions of the Diaminopiperidine Core
| Reaction Type | Reagent Example | Functional Group Formed | Position(s) |
| Acylation | Acetyl Chloride (CH₃COCl) | Amide | C-3, C-5 |
| Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide | C-3, C-5 |
| Reductive Amination | Acetone, NaBH(OAc)₃ | Isopropylamine | C-3, C-5 |
| Urea Formation | Phenyl Isocyanate (PhNCO) | Phenyl Urea | C-3, C-5 |
| N-Alkylation (post-deprotection) | Methyl Iodide (CH₃I) | N-Methylpiperidine | N-1 |
Ring Transformations and Skeletal Rearrangements of Piperidine Derivatives
While functionalization of substituents is common, the transformation of the piperidine skeleton itself represents a more profound chemical modification. Such reactions, including ring expansions, ring contractions, and other skeletal rearrangements, are less common for stable, saturated heterocycles but can be induced under specific conditions, often involving the generation of strained intermediates or reactive species.
For the this compound scaffold, no specific ring transformations are prominently documented in the literature. However, examining rearrangements in related piperidine and pyrrolidine (B122466) systems can provide insight into potential, albeit hypothetical, reaction pathways.
Ring Expansion: A notable example of skeletal rearrangement is the expansion of a five-membered pyrrolidine ring into a six-membered piperidine ring. Certain prolinol derivatives can undergo ring expansion to yield 3-substituted piperidines. nih.gov This transformation often proceeds through a strained aziridinium (B1262131) ion intermediate, which is subsequently opened by a nucleophile. The regioselectivity of the nucleophilic attack on the intermediate dictates the final substitution pattern on the piperidine ring. nih.gov
Ring Contraction: Conversely, ring contraction of piperidines to pyrrolidine derivatives can also occur. These reactions can proceed via the formation of an intermediate aziridinium species, which can lead to the smaller ring system. youtube.com Such transformations are often driven by the specific substitution pattern and the reaction conditions employed.
These types of rearrangements underscore the potential for complex skeletal remodeling in nitrogen-containing heterocycles. However, inducing such transformations in a polysubstituted and protected molecule like this compound would likely require harsh conditions and carefully designed synthetic strategies to activate the ring system appropriately.
Table 2: General Ring Transformations in Saturated Nitrogen Heterocycles
| Transformation Type | Starting Ring System | Key Intermediate (Plausible) | Product Ring System |
| Ring Expansion | Substituted Pyrrolidine | Aziridinium Ion | Substituted Piperidine |
| Ring Contraction | Substituted Piperidine | Aziridinium Ion | Substituted Pyrrolidine |
Synthesis of Derivatives and Analogs of Benzyl 3,5 Diaminopiperidine 1 Carboxylate
Elaboration of Amine Substituents on the Piperidine (B6355638) Ring
The presence of two primary amine groups at the C3 and C5 positions of the piperidine ring offers a prime opportunity for a wide range of chemical elaborations. The differential reactivity of these amines can be exploited to achieve selective mono- or di-substitution, leading to a diverse array of derivatives.
Common strategies for the elaboration of these amine substituents include:
Acylation: Reaction with various acylating agents such as acid chlorides, anhydrides, or activated esters can introduce a multitude of amide functionalities. This approach allows for the incorporation of different alkyl, aryl, or heterocyclic moieties, thereby modulating the lipophilicity, steric bulk, and hydrogen bonding capacity of the resulting molecules.
Alkylation and Arylation: Reductive amination with aldehydes or ketones is a powerful method for introducing alkyl substituents. Alternatively, direct N-alkylation with alkyl halides can be employed. N-arylation can be achieved through methods like the Buchwald-Hartwig amination, coupling the amines with aryl halides.
Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond acceptors and introduce different electronic properties to the molecule.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are known to participate in various biological interactions.
The cis-1,3-diamine configuration of the piperidine ring is a key structural feature that can be leveraged for specific biological targets, such as mimicking the 2-deoxystreptamine (B1221613) (2-DOS) core of aminoglycosides for RNA recognition. nih.gov The elaboration of these amine groups is therefore a critical step in the design of molecules with specific binding properties.
Table 1: Examples of Amine Elaboration Strategies
| Reaction Type | Reagents | Functional Group Introduced |
|---|---|---|
| Acylation | Acid chlorides, Anhydrides | Amide |
| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Secondary or Tertiary Amine |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Urea Formation | Isocyanates | Urea |
Modifications of the Benzyl (B1604629) Carbamate (B1207046) Protecting Group
The benzyl carbamate (Cbz or Z) group serves as a crucial protecting group for the piperidine nitrogen. total-synthesis.com Its stability under a variety of reaction conditions allows for selective modifications at other positions of the molecule. However, the Cbz group itself can be modified or replaced to alter the properties of the final compound or to facilitate different synthetic strategies.
Modifications of the benzyl carbamate group can include:
Substitution on the Benzyl Ring: Introduction of electron-donating or electron-withdrawing substituents on the aromatic ring of the benzyl group can fine-tune the electronic properties and stability of the carbamate. For instance, a 4-nitrobenzyl carbamate can be cleaved under milder conditions. numberanalytics.com
Replacement with Other Carbamates: The Cbz group can be replaced with other carbamate protecting groups, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com This is particularly useful in complex syntheses where orthogonal protecting group strategies are required, allowing for selective deprotection under acidic, basic, or hydrogenolytic conditions. masterorganicchemistry.com
Table 2: Common Carbamate Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|
| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic Acid) masterorganicchemistry.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine Base (e.g., Piperidine) masterorganicchemistry.com |
Functionalization of the Piperidine Ring System
Direct functionalization of the piperidine ring itself, beyond the existing amino groups, presents a more challenging yet valuable strategy for generating structural diversity. These modifications can introduce new stereocenters and alter the conformational preferences of the ring, which can have a significant impact on biological activity.
Approaches to piperidine ring functionalization include:
C-H Activation: Modern synthetic methods involving C-H activation could potentially be used to introduce substituents at the C2, C4, or C6 positions of the piperidine ring. This would allow for the direct installation of alkyl, aryl, or other functional groups.
Ring-Opening and Recyclization: A more complex strategy would involve the cleavage of the piperidine ring, followed by modification and subsequent recyclization to introduce new atoms or functional groups into the heterocyclic core.
Derivatization of Precursors: Functional groups can be introduced into the precursor molecules before the formation of the piperidine ring. For example, starting from a functionalized pyridine (B92270) derivative and then performing a reduction can yield a substituted piperidine. The synthesis of highly functionalized pyridines can be achieved through methods like rhodium carbenoid-induced ring expansion of isoxazoles. nih.govorganic-chemistry.org
These advanced synthetic strategies can lead to novel scaffolds with unique three-dimensional arrangements of functional groups.
Strategies for Parallel Synthesis and Compound Library Generation
The amenability of the benzyl 3,5-diaminopiperidine-1-carboxylate scaffold to various chemical transformations makes it an ideal candidate for parallel synthesis and the generation of compound libraries. nih.gov Parallel synthesis allows for the rapid production of a large number of related compounds, which can then be screened for biological activity to quickly establish SAR. bioduro.com
Key strategies for library generation include:
Solid-Phase Synthesis: The piperidine scaffold can be attached to a solid support, allowing for the use of excess reagents and simplified purification through washing. This is particularly effective for multi-step syntheses.
Solution-Phase Parallel Synthesis: For shorter synthetic sequences, solution-phase parallel synthesis in multi-well plates can be highly efficient. This approach often utilizes automated liquid handlers and purification systems.
Diversity-Oriented Synthesis: This strategy aims to create a library of structurally diverse compounds by employing a variety of starting materials and reaction pathways.
The generation of focused libraries around the this compound core can be guided by computational drug design to maximize the chances of identifying potent and selective compounds. nih.govnih.gov High-throughput screening of these libraries is a powerful tool in the discovery of new therapeutic agents. imperial.ac.uk
Table 3: Comparison of Synthesis Strategies for Library Generation
| Strategy | Advantages | Disadvantages |
|---|---|---|
| Solid-Phase Synthesis | Simplified purification, use of excess reagents | Requires attachment to and cleavage from a solid support |
| Solution-Phase Parallel Synthesis | Faster for short sequences, no linker required | Purification can be more complex |
| Diversity-Oriented Synthesis | Generates high structural diversity | Can be synthetically challenging |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR spectroscopy would be employed to identify the number of distinct proton environments, their multiplicity (spin-spin splitting), and their integration (number of protons). For Benzyl (B1604629) 3,5-diaminopiperidine-1-carboxylate, the spectrum would be expected to show signals corresponding to the protons of the benzyl group (aromatic and benzylic CH₂), the piperidine (B6355638) ring methine (CH) and methylene (B1212753) (CH₂) protons, and the amine (NH₂) protons. The chemical shifts and coupling constants would be crucial in determining the relative positions of the substituents on the piperidine ring.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for Benzyl 3,5-diaminopiperidine-1-carboxylate would display distinct signals for the carbonyl carbon of the carbamate (B1207046), the aromatic and benzylic carbons of the benzyl group, and the carbons of the piperidine ring. The chemical shifts of the piperidine carbons would be particularly informative for confirming the substitution pattern.
Table 1: Representative ¹H NMR Data for a Substituted Piperidine Carboxylate.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.40 - 7.25 | m | 5H | Ar-H (Benzyl) |
| 5.15 | s | 2H | O-CH₂-Ph |
| 4.0 - 3.8 | m | 2H | Piperidine Ring H |
| 3.5 - 3.3 | m | 2H | Piperidine Ring H |
| 3.0 - 2.8 | m | 1H | Piperidine Ring H |
| 2.0 - 1.8 | m | 2H | Piperidine Ring H |
Table 2: Representative ¹³C NMR Data for a Substituted Piperidine Carboxylate.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 155.0 | C=O (Carbamate) |
| 136.5 | Ar-C (Quaternary) |
| 128.5 | Ar-CH |
| 128.0 | Ar-CH |
| 127.8 | Ar-CH |
| 67.0 | O-CH₂-Ph |
| 50.0 | Piperidine Ring C |
| 45.0 | Piperidine Ring C |
Mass Spectrometry Techniques (e.g., LC-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique would be used to confirm the molecular weight of this compound. The compound would typically be detected as its protonated molecular ion [M+H]⁺ in positive ion mode.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is a critical step in confirming the identity of a newly synthesized compound.
Table 3: Expected Mass Spectrometry Data.
| Technique | Ionization Mode | Expected m/z | Formula |
|---|---|---|---|
| LC-MS | ESI+ | [M+H]⁺ | C₁₃H₁₉N₃O₂ |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For this compound, a reversed-phase HPLC method would be developed to assess its purity. The method would involve optimizing parameters such as the column, mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength (UV detection is common for compounds with aromatic rings). The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Table 4: Illustrative HPLC Method Parameters.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Compound-specific |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine groups, the C=O bond of the carbamate, the C-N bonds, and the aromatic C-H and C=C bonds of the benzyl group.
Table 5: Expected Infrared Absorption Bands.
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3400 - 3200 | N-H Stretch (Amine) |
| 3100 - 3000 | C-H Stretch (Aromatic) |
| 2950 - 2850 | C-H Stretch (Aliphatic) |
| ~1690 | C=O Stretch (Carbamate) |
| 1600, 1495 | C=C Stretch (Aromatic) |
| ~1240 | C-O Stretch (Ester) |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. If a suitable single crystal of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and the spatial arrangement of the atoms. This is particularly important for molecules with stereocenters, such as the substituted piperidine ring, as it can unambiguously establish the cis or trans relationship of the amino groups and the preferred conformation of the piperidine ring (e.g., chair, boat).
Table 6: Potential X-ray Crystallography Data.
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths (Å) | Precise interatomic distances |
| Bond Angles (°) | Precise angles between bonds |
| Torsion Angles (°) | Defines the conformation of the molecule |
Theoretical and Computational Investigations of Benzyl 3,5 Diaminopiperidine 1 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. For a molecule like Benzyl (B1604629) 3,5-diaminopiperidine-1-carboxylate, a common approach would involve geometry optimization and frequency calculations using a functional such as B3LYP combined with a basis set like 6-311G(d,p). These calculations provide the foundation for understanding the molecule's stability, electronic properties, and reactivity.
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ripublication.com
For Benzyl 3,5-diaminopiperidine-1-carboxylate, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atoms of the diaminopiperidine ring and the π-system of the benzyl group. The LUMO would likely be distributed over the electron-deficient carboxylate group. The analysis of these orbitals helps in predicting the most probable sites for electrophilic and nucleophilic attacks.
A theoretical DFT study would yield specific energy values for these orbitals. While direct data is unavailable, a representative analysis based on similar heterocyclic and benzyl-containing compounds is presented below. nih.goviucr.org
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.45 |
| ELUMO | -1.20 |
| Energy Gap (ΔE) | 5.25 |
This interactive table presents hypothetical but representative energy values for the frontier molecular orbitals of this compound, derived from DFT calculations on analogous molecules.
Molecular Electrostatic Potential (ESP) mapping is a valuable method for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity. libretexts.org The ESP map illustrates regions of positive and negative potential on the electron density surface. These maps are invaluable for understanding how molecules interact with one another and for identifying sites susceptible to electrostatic interactions. libretexts.orgwuxiapptec.com
In an ESP map of this compound, distinct regions of charge would be visible:
Negative Potential (Red/Yellow): These electron-rich areas would be concentrated around the highly electronegative oxygen atoms of the carboxylate group and, to a lesser extent, the lone pairs of the nitrogen atoms. These sites are prone to electrophilic attack. nih.govnih.gov
Positive Potential (Blue): These electron-deficient regions would be located around the hydrogen atoms of the two amino groups (N-H) and the hydrogen atoms of the benzyl ring (C-H). These sites are susceptible to nucleophilic attack. iucr.org
Neutral Potential (Green): This would cover the hydrocarbon portions of the molecule, such as the aliphatic parts of the piperidine (B6355638) ring and the carbon atoms of the benzyl group.
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The stabilization energy (E(2)) associated with these interactions quantifies their strength.
For this compound, NBO analysis would likely reveal several key intramolecular interactions:
Hyperconjugation: Delocalization of electron density from the nitrogen lone pairs (n) of the amino groups to the antibonding orbitals (σ*) of adjacent C-C or C-H bonds, contributing to molecular stability.
Intramolecular Hydrogen Bonding: Depending on the conformation, there could be hydrogen bonding between the hydrogen atoms of the amino groups (N-H) and the oxygen atoms of the carboxylate group. NBO analysis can quantify the strength of these potential interactions. nih.gov
A hypothetical NBO analysis might reveal the following types of interactions:
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(N) of amine | σ(C-C) in ring | 3.50 |
| LP(N) of amine | σ(C-H) in ring | 2.15 |
| LP(O) of carboxylate | σ*(N-C) in ring | 1.80 |
This interactive table shows representative intramolecular interactions and their hypothetical stabilization energies for this compound, as would be determined by NBO analysis.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. The piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain. nih.gov However, the substituents at the 3 and 5 positions (the amino groups) can exist in either axial or equatorial positions.
Conformational analysis would systematically explore the potential energy surface to identify the most stable conformers. This involves calculating the relative energies of different chair and boat conformations, as well as the various orientations (axial vs. equatorial) of the amino groups. The relative stability of these conformers is determined by factors like steric hindrance and potential intramolecular hydrogen bonding. nih.gov
Molecular Dynamics (MD) simulations complement this static picture by providing insights into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal conformational transitions, the stability of different conformers in a solvent environment, and how the molecule interacts with its surroundings. For N-benzyl-piperidine derivatives, MD simulations can help understand their ability to cross biological barriers and interact with target enzymes. nih.gov
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.com It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like the normalized contact distance (dnorm) onto this surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.gov
For this compound, a Hirshfeld analysis would likely highlight the following key interactions contributing to the crystal packing:
H···H Contacts: Typically the most abundant interactions, arising from contacts between hydrogen atoms on the benzyl and piperidine rings. nih.gov
O···H/N···H Contacts: These represent conventional and non-conventional hydrogen bonds, which are crucial for stabilizing the crystal lattice. The amino groups (N-H) would act as hydrogen bond donors, while the carboxylate oxygen atoms would act as acceptors.
The analysis generates a 2D fingerprint plot that summarizes the percentage contribution of each type of interaction to the total Hirshfeld surface.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.5 |
| O···H / H···O | 25.0 |
| C···H / H···C | 20.5 |
| N···H / H···N | 7.0 |
| Other | 2.0 |
This interactive table provides a hypothetical breakdown of intermolecular contacts for this compound, based on typical findings from Hirshfeld surface analyses of similar organic molecules. iucr.orgnih.gov
Applications of Benzyl 3,5 Diaminopiperidine 1 Carboxylate in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Nitrogen-Containing Heterocycles
Benzyl (B1604629) 3,5-diaminopiperidine-1-carboxylate serves as a crucial building block for the synthesis of a variety of complex nitrogen-containing heterocycles. The diamino substitution pattern on the piperidine (B6355638) ring offers multiple points for diversification, enabling the construction of novel heterocyclic systems. The cis-1,3-diamine arrangement, in particular, is of significant interest as it mimics the 2-deoxystreptamine (B1221613) (2-DOS) core of aminoglycoside antibiotics. nih.govucsd.edu This mimicry allows for the development of novel antibacterial agents that target the bacterial ribosome. nih.gov
The synthetic utility of this building block lies in the differential reactivity of the protected ring nitrogen and the two primary amino groups. The Cbz group ensures that the piperidine nitrogen does not interfere with reactions targeting the 3- and 5-amino groups. These primary amines can undergo a wide range of chemical transformations, including but not limited to:
Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.
Alkylation: Introduction of various substituents via reaction with alkyl halides.
Reductive amination: Formation of secondary amines by reaction with aldehydes or ketones followed by reduction.
Cyclization reactions: Participation in intramolecular or intermolecular cyclizations to form fused or spirocyclic heterocyclic systems.
This versatility allows for the rapid elaboration of the cis-3,5-diaminopiperidine scaffold into libraries of complex derivatives for structure-activity relationship (SAR) studies. nih.govucsd.edu For instance, the diamino groups can be functionalized to create compounds that interact with specific biological targets, such as RNA. ucsd.edu The reduced chemical complexity of the piperidine scaffold compared to the natural 2-DOS core makes it an attractive platform for parallel synthesis and medicinal chemistry programs. nih.govucsd.edu
Table 1: Synthetic Transformations of Benzyl 3,5-diaminopiperidine-1-carboxylate
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Application |
| Acylation | Acyl chloride, base | Amide | Introduction of diverse side chains |
| Sulfonylation | Sulfonyl chloride, base | Sulfonamide | Modification of electronic properties |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine | Attachment of linker or pharmacophore |
| Urea (B33335)/Thiourea (B124793) Formation | Isocyanate/Isothiocyanate | Urea/Thiourea | Creation of hydrogen bond donors/acceptors |
Strategic Intermediate in Multi-step Total Syntheses
While direct examples of the use of this compound in the total synthesis of complex natural products are not extensively documented, its role as a strategic intermediate is evident from its application in the synthesis of novel classes of bioactive molecules. Its utility is particularly pronounced in the multi-step synthesis of aminoglycoside mimetics, which are complex molecules designed to replicate the function of natural antibiotics. nih.gov
In these multi-step synthetic campaigns, the cis-3,5-diaminopiperidine (DAP) core, often derived from a protected precursor like this compound, serves as a central scaffold. nih.govucsd.edu The synthesis of these complex mimetics involves a strategic sequence of reactions where the DAP core is elaborated with various "headpiece" and "tailpiece" substituents. nih.gov
The synthetic strategy typically involves:
Synthesis of the protected DAP core: A multi-step process often starting from readily available materials like 2-chloro-3,5-dinitropyridine. nih.govucsd.edu
Selective deprotection and functionalization: The primary amino groups are selectively functionalized while the ring nitrogen remains protected.
Coupling to other synthetic fragments: The functionalized DAP core is then coupled to other building blocks to assemble the final complex molecule.
Final deprotection: Removal of the Cbz and other protecting groups to yield the bioactive compound.
The importance of this compound in this context is its ability to act as a stable, pre-organized scaffold that presents the key diamino functionalities in a specific spatial orientation required for biological activity. ucsd.edu This pre-organization is crucial for minimizing the entropic penalty upon binding to the biological target, thereby enhancing potency.
Precursor to Conformationally Restricted Diamines and Scaffolds
This compound is a valuable precursor for the synthesis of conformationally restricted diamines and scaffolds. Conformational restriction is a widely used strategy in medicinal chemistry to improve the affinity and selectivity of a ligand for its biological target. By locking the molecule into a specific, bioactive conformation, the entropic cost of binding is reduced, leading to a more favorable binding free energy.
The piperidine ring of this compound exists in a chair conformation, which places the substituents in well-defined axial and equatorial positions. The cis-isomer, in particular, presents the two amino groups in a specific 1,3-diaxial or 1,3-diequatorial relationship, depending on the chair flip. This defined spatial arrangement is critical for its function as an aminoglycoside mimetic, where the precise positioning of the amino groups is necessary for binding to the A-site of bacterial 16S rRNA. nih.govucsd.edu
The Cbz-protected nitrogen atom allows for further synthetic modifications that can introduce additional conformational constraints. For example, the piperidine ring can be incorporated into bicyclic or polycyclic systems, further restricting its conformational freedom. The resulting conformationally restricted diamine scaffolds are highly sought after in drug discovery as they provide a rigid framework for the presentation of pharmacophoric elements.
The development of synthetic routes to enantiomerically pure forms of 3,5-diaminopiperidine derivatives allows for the creation of chiral scaffolds. These chiral, conformationally restricted diamines are of great interest for the development of asymmetric catalysts and stereoselective drugs.
Table 2: Properties and Significance of the 3,5-Diaminopiperidine Scaffold
| Feature | Description | Significance in Synthesis |
| Piperidine Core | A six-membered saturated heterocycle containing nitrogen. | Provides a stable, non-aromatic framework with a defined chair conformation. |
| cis-1,3-Diamine | The two amino groups are on the same face of the piperidine ring. | Mimics the key pharmacophore of 2-deoxystreptamine (2-DOS) in aminoglycosides, crucial for RNA binding. nih.govucsd.edu |
| N-Cbz Protection | The benzyl carbamate (B1207046) group on the ring nitrogen. | Offers stability during reactions and allows for selective functionalization of the 3- and 5-amino groups. Can be removed under standard hydrogenolysis conditions. |
| Conformational Restriction | The chair conformation limits the spatial arrangement of the amino groups. | Reduces the entropic penalty upon binding to a biological target, potentially increasing potency and selectivity. |
Q & A
Q. What are the recommended synthetic routes for Benzyl 3,5-diaminopiperidine-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of piperidine derivatives often involves carbamate protection (e.g., benzyl or Boc groups) to stabilize reactive amines. For this compound, a plausible route includes:
Amino Protection : Use Boc anhydride to protect the 3,5-amine groups.
Carbamate Formation : React with benzyl chloroformate under basic conditions (e.g., NaOH/THF).
Deprotection : Remove Boc groups via acidolysis (e.g., HCl/dioxane).
Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction efficiency .
- Catalysis : Palladium catalysts (e.g., Pd/C) may aid in deprotection steps.
- Monitoring : Use TLC or HPLC to track reaction progress and purity.
Reference : Similar synthetic logic is applied to related piperidine carboxylates in combinatorial chemistry .
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
- Handling :
- Use PPE: Nitrile gloves, EN 149-approved respirators, and chemical-resistant goggles to prevent skin/eye exposure .
- Work in a fume hood to avoid inhalation risks.
- Storage :
- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C in darkness to prevent degradation .
- Segregate from strong oxidizers (e.g., peroxides) to avoid hazardous reactions .
Reference : Safety protocols from analogous piperidine carboxylates .
Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation :
- ¹H/¹³C NMR : Identify proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, piperidine CH₂ groups at δ 3.0–4.0 ppm).
- FT-IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and NH₂ bends (~1600 cm⁻¹).
- Purity Assessment :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.
- Mass Spectrometry : ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z 265.3).
Reference : Characterization strategies for structurally related compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical or toxicological data for this compound across different sources?
Methodological Answer:
- Data Reconciliation Steps :
- Literature Cross-Validation : Compare SDS entries (e.g., conflicting hazard classifications in vs. ).
- Experimental Replication : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) or skin irritation tests (OECD 404).
- Regulatory Alignment : Consult REACH or EPA databases for harmonized classifications.
- Documentation : Maintain a conflict-resolution table (example below):
| Parameter | Source A | Source B | Resolved Value |
|---|---|---|---|
| Skin Irritation | Category 2 | Not classified | Validate via OECD 404 |
Reference : Hazard data discrepancies in SDSs .
Q. What experimental strategies are recommended for investigating the reactivity of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH-Dependent Stability :
- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C.
- Monitor degradation via HPLC and identify byproducts (e.g., piperidine ring cleavage or carbamate hydrolysis).
- Thermal Analysis :
- DSC/TGA : Determine melting point (analogous to 68°C in ) and thermal decomposition thresholds.
- Accelerated Aging : Store at 40°C/75% RH for 1–3 months to simulate long-term stability.
Reference : Stability protocols from piperidine derivatives .
Q. How can computational chemistry approaches be integrated with experimental data to predict the biological activity or synthetic pathways of this compound?
Methodological Answer:
- In Silico Modeling :
- Docking Studies : Use AutoDock Vina to predict binding affinity to biological targets (e.g., enzymes or receptors).
- QSAR : Develop models correlating substituent effects (e.g., benzyl vs. Boc groups) with activity.
- Reaction Pathway Prediction :
- DFT Calculations : Optimize transition states for key steps (e.g., carbamate formation) using Gaussian.
- Retrosynthesis Tools : Leverage AiZynthFinder or Synthia to propose alternative routes.
Reference : Computational frameworks applied to related molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
